![molecular formula C9H10ClNO4S B2582740 methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate CAS No. 1368895-01-5](/img/structure/B2582740.png)
methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate, also known as MCSC, is a chemical compound with the CAS Number: 1368895-01-5 . It has a molecular weight of 263.7 .
Molecular Structure Analysis
The IUPAC name of this compound is methyl 4-(chlorosulfonyl)-2-methylphenylcarbamate . The InChI code is 1S/C9H10ClNO4S/c1-6-5-7 (16 (10,13)14)3-4-8 (6)11-9 (12)15-2/h3-5H,1-2H3, (H,11,12) .Applications De Recherche Scientifique
Environmental Impact and Degradation
Transformation and Ecotoxicity of Carbamic Pesticides in Water This study investigates the hydrolytic and photolytic degradation of carbamic pesticides, including their ecotoxicity towards aquatic organisms. Although not directly mentioning methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate, this research provides insight into how similar compounds degrade and affect the environment. The findings show that sunlight exposure leads to the breakdown of these pesticides into more toxic compounds, highlighting the environmental risks associated with their use (Iesce et al., 2006).
Analytical Detection Methods
Thin-Layer Chromatographic Detection This study describes a method for detecting carbosulfan, a compound related to this compound, using thin-layer chromatography (TLC). The methodology could be applicable for analyzing and identifying the presence of similar carbamate pesticides in forensic samples, providing a basis for environmental monitoring and safety assessments (Bhatia & Sharma, 2011).
Chemical Synthesis and Applications
Synthesis of N-Protected Allylic Amines from Allyl Ethers A method for synthesizing N-protected allylic amines from allyl ethers using chlorosulfonyl isocyanate (CSI) is presented. This research demonstrates the utility of CSI in generating carbamate derivatives, potentially including this compound. The study explores the reaction mechanisms and conditions, offering insights into the synthetic versatility of carbamates in organic chemistry (Kim et al., 2001).
Safety and Hazards
Propriétés
IUPAC Name |
methyl N-(4-chlorosulfonyl-2-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4S/c1-6-5-7(16(10,13)14)3-4-8(6)11-9(12)15-2/h3-5H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLJFRKKFNLYEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)Cl)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1368895-01-5 |
Source


|
| Record name | methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid](/img/structure/B2582657.png)
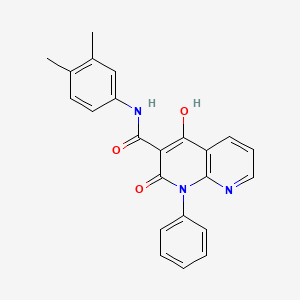
![2-Methyl-5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidin-2-ium iodide](/img/structure/B2582660.png)

![Methyl 3-{[3-(trifluoromethyl)benzyl]oxy}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2582664.png)
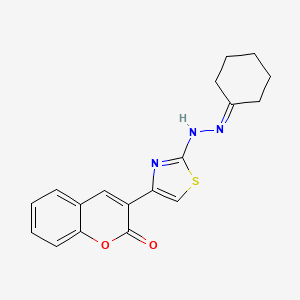
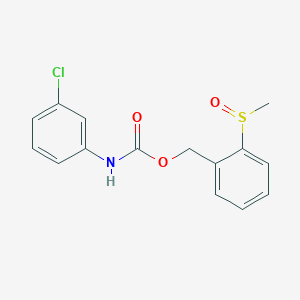
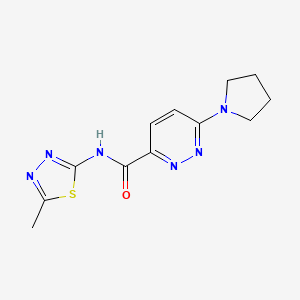
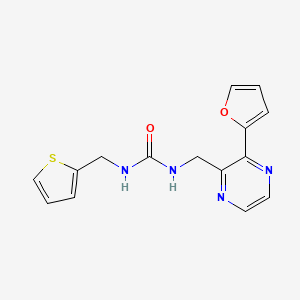
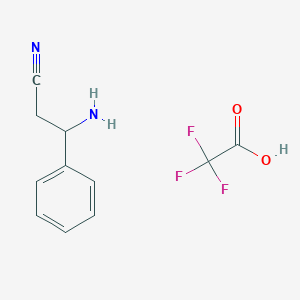
![2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-ethylpyrimidine](/img/structure/B2582676.png)
![3-{[(4-ethoxyphenyl)(methyl)amino]sulfonyl}-N-propylthiophene-2-carboxamide](/img/structure/B2582677.png)
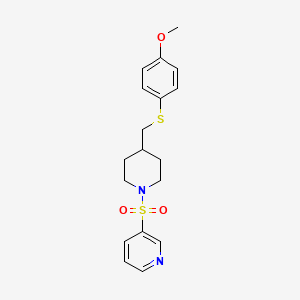
![3-(3,4-Dimethoxyphenyl)-5-[1-(4-ethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2582680.png)